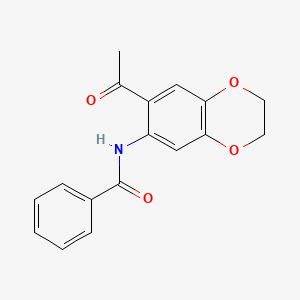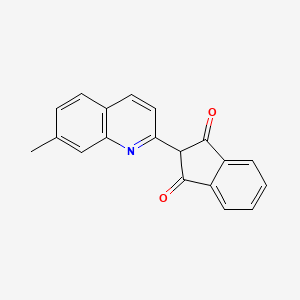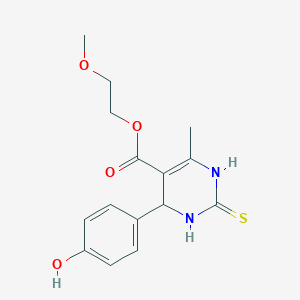
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as ABD compounds, is a class of small molecules that have been extensively studied for their potential applications in the field of medicinal chemistry. These compounds have shown promising results in various scientific research studies and have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is not fully understood. However, it has been suggested that these compounds may exert their biological effects by modulating various signaling pathways in the body. This compound compounds have been found to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. These compounds have been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as COX-2 and MMPs. This compound compounds have also been found to possess antiviral properties and have been studied for their potential use in the treatment of viral infections. Additionally, these compounds have been found to possess antioxidant properties and have been studied for their potential use in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in lab experiments is its wide range of biological activities. These compounds have been found to possess anti-inflammatory, anticancer, and antiviral properties, making them ideal for studying various diseases. However, one of the major limitations of using this compound compounds in lab experiments is their complex synthesis method. The Mannich reaction, which is the most commonly used method for the synthesis of this compound compounds, is a complex process that requires skilled personnel and specialized equipment.
Zukünftige Richtungen
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has shown promising results in various scientific research studies. However, there is still a lot to be explored in terms of its potential applications in the field of medicinal chemistry. Some of the future directions for research on this compound compounds include the development of more efficient synthesis methods, the identification of new biological activities, and the optimization of their pharmacological properties. Additionally, this compound compounds may be studied for their potential use in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Synthesemethoden
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound compounds is the Mannich reaction. This reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Mannich reaction is followed by cyclization to form the desired this compound compound.
Wissenschaftliche Forschungsanwendungen
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. These compounds have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound compounds have been studied for their potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)13-9-15-16(22-8-7-21-15)10-14(13)18-17(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCFKAVPAPCJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)


![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)

![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
